molecular formula C22H17NO B14408257 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde CAS No. 83824-13-9

5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde

Cat. No.: B14408257
CAS No.: 83824-13-9
M. Wt: 311.4 g/mol
InChI Key: IYXUYBOAJBEPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the use of multicomponent reactions, which offer a direct and rapid synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale production. This includes using methanesulfonic acid as a catalyst and refluxing the reaction mixture in methanol to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and aldehyde groups makes it a versatile compound for various applications .

Properties

CAS No.

83824-13-9

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

5-methyl-2,3-diphenylindole-1-carbaldehyde

InChI

InChI=1S/C22H17NO/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(23(20)15-24)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

IYXUYBOAJBEPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.